7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Description
Significance of Pyrrolo[3,2-d]pyrimidine in Heterocyclic Chemistry
Pyrrolo[3,2-d]pyrimidines are classified as deazapurine analogues, which means they are structurally similar to purines but with a nitrogen atom replaced by a carbon atom. This structural feature allows them to interact with biological targets that typically bind purines, leading to a wide range of pharmacological activities. Their versatility has made them a valuable scaffold in the design of compounds with potential applications in various disease areas. acs.org
Historical Context of Pyrrolo[3,2-d]pyrimidine Synthesis and Applications
The synthesis of pyrrolo[3,2-d]pyrimidines has evolved over the years, with various methods being developed to construct this heterocyclic system. A common approach involves the creation of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) ring. benthamdirect.com Early methods often faced challenges in achieving N-alkylation of the pyrrole nitrogen. acs.org However, newer synthetic strategies have been developed to overcome these limitations. acs.orgnih.gov
Historically, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, an isomer of the [3,2-d] system, have been recognized for their significant biological activities. nih.gov For instance, compounds like Tubercidin and Toyocamycin are known for their antibiotic properties. nih.gov This has spurred further research into the broader class of pyrrolopyrimidines, including the [3,2-d] isomers, for the development of novel pharmaceuticals. nih.gov
Overview of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine within the Pyrrolo[3,2-d]pyrimidine Class
This compound is a specific derivative within this class of compounds, characterized by a bromine atom at the 7-position of the pyrrolo[3,2-d]pyrimidine core. sigmaaldrich.com Its chemical formula is C6H4BrN3. sigmaaldrich.com This bromine atom provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The strategic placement of the bromo group allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the creation of libraries of novel compounds for biological screening.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWPOBAVJBHMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 5h Pyrrolo 3,2 D Pyrimidine and Its Derivatives
De Novo Synthesis Approaches to the Pyrrolo[3,2-d]pyrimidine Core
The construction of the fused pyrrolo[3,2-d]pyrimidine ring system can be achieved through two main strategies: building the pyrrole (B145914) ring onto a pre-existing, functionalized pyrimidine (B1678525), or forming the pyrimidine ring from a substituted pyrrole precursor. semanticscholar.org Various catalytic and classical methods have been developed to facilitate these transformations.
Palladium-Catalyzed Coupling Reactions for Pyrrolo[3,2-d]pyrimidine Construction
Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in building the complex architecture of heterocyclic compounds like pyrrolo[3,2-d]pyrimidines.
One effective route involves a palladium-catalyzed cross-coupling reaction of a functionalized pyrimidine with a suitable coupling partner, followed by cyclization to form the annulated pyrrole ring. For instance, the synthesis of a 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one has been achieved starting from 4-iodo-6-methoxy-5-nitropyrimidine. rsc.org This intermediate undergoes a palladium-catalyzed reaction to introduce an alkyne group, which then serves as the foundation for constructing the fused pyrrole ring. rsc.org
While direct palladium-catalyzed syntheses of the parent 5H-pyrrolo[3,2-d]pyrimidine are specific, the versatility of palladium catalysis is widely demonstrated in the synthesis of related isomers and derivatives. For example, palladium complexes with N-heterocyclic carbene ligands have been used to synthesize complex fused pyrimidines, and regioselective C6 arylation of the related pyrrolo[2,3-d]pyrimidine scaffold with arylboronic acids highlights the power of this approach for modifying the 7-deazapurine core. rcsi.scienceacs.org
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a particularly powerful tool for this purpose. This reaction enables the introduction of an essential alkyne functional group onto the pyrimidine ring, which can then undergo an intramolecular cyclization to form the fused pyrrole ring.
A notable application of this strategy is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. The synthesis commences with a 5-bromo-6-chloro-1,3-dimethyluracil, which undergoes a Sonogashira reaction with various terminal alkynes. nih.gov The resulting 5-alkynyluracil intermediate is then subjected to a palladium-catalyzed domino C-N coupling/hydroamination reaction with anilines. This sequence first involves a Buchwald-Hartwig type amination followed by an intramolecular hydroamination onto the alkyne, effectively closing the pyrrole ring to yield the desired pyrrolo[3,2-d]pyrimidine scaffold. nih.gov
The reaction conditions for the crucial cyclization step have been optimized, with a catalyst system comprising Pd(OAc)₂ and a phosphine (B1218219) ligand like DPEphos, in the presence of a base such as K₃PO₄, proving effective. nih.gov
Table 1: Optimization of Palladium-Catalyzed Cyclization for Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione Synthesis nih.gov
| Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (5) | XPhos (5) | K₃PO₄ (3) | DMA | 100 | 15 |
| Pd(OAc)₂ (5) | DPEphos (5) | K₃PO₄ (3) | DMA | 100 | 72 |
| Pd₂(dba)₃ (2.5) | DPEphos (5) | K₃PO₄ (3) | DMA | 100 | 65 |
Copper-Catalyzed Synthetic Routes to Pyrrolo[3,2-d]pyrimidine Scaffolds
Copper-catalyzed reactions offer a cost-effective and efficient alternative for constructing heterocyclic systems. While specific examples for the direct synthesis of the parent 5H-pyrrolo[3,2-d]pyrimidine are less common in the literature compared to palladium-catalyzed methods, copper catalysis is widely used for synthesizing pyrimidines and related fused heterocycles.
For instance, an efficient one-pot, three-component reaction for synthesizing multisubstituted pyrimidines has been developed using a copper catalyst. This method involves the reaction of amidines with both primary and secondary alcohols, demonstrating high atom efficiency and broad functional group tolerance. rsc.org Another relevant example is the copper(II)-catalyzed cascade synthesis of 1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones from o-amino carbonyl compounds and maleimides. This one-pot strategy proceeds via a copper-catalyzed aza-Michael addition followed by condensation and oxidation. nih.gov
Furthermore, copper(I)-catalyzed 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry," have been employed in the synthesis of complex molecules containing pyrimidine isomers, such as pyrazolo[1,5-a]pyrimidines. nih.gov These examples showcase the potential of copper catalysis in the broader context of pyrimidine and fused-pyrimidine synthesis, suggesting its applicability for the construction of the pyrrolo[3,2-d]pyrimidine core.
Thorpe-Ziegler Cyclization for 3-Aminopyrrole Precursors to Pyrrolo[3,2-d]pyrimidines
An alternative and highly effective de novo strategy involves constructing the pyrimidine ring onto a pre-formed, suitably substituted pyrrole. The Thorpe-Ziegler reaction is a key method for preparing the necessary 3-aminopyrrole intermediates. semanticscholar.org This reaction is an intramolecular condensation of a dinitrile, catalyzed by a base, which after hydrolysis of the resulting enamine, yields a cyclic α-cyanoketone or, in this context, a cyclic α-cyanoenamine. wikipedia.orgchem-station.com
This approach has been successfully applied to the synthesis of 5H-pyrrolo[3,2-d]pyrimidines (also known as 9-deazapurines). The synthesis starts with the N-alkylation of a β,β-enaminonitrile, such as 3-anilino-2-cyanoacrylonitrile, with an α-haloketone or a related compound like chloroacetonitrile. semanticscholar.org This step is performed under basic conditions (e.g., K₂CO₃ in DMF), and the resulting intermediate undergoes a spontaneous intramolecular Thorpe-Ziegler cyclization. The presence of an N-aryl substituent facilitates the deprotonation steps required for both alkylation and the subsequent carbanion-mediated cyclization onto the nitrile group. semanticscholar.org
The resulting polyfunctional 3-aminopyrrole-2-carbonitrile is a versatile precursor. It can be converted into the final pyrrolo[3,2-d]pyrimidine ring system through several methods:
Reaction with formamide, often in the presence of formic acid, which provides the necessary atoms to form the pyrimidine ring. semanticscholar.org
A two-step process involving reaction with triethyl orthoformate or dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an intermediate imidate or amidine, respectively, which is then cyclized with ammonia. semanticscholar.org
Synthesis via Halogenated Uracil (B121893) Intermediates
Halogenated pyrimidines, particularly uracil derivatives, serve as excellent starting materials for building the fused pyrrole ring. Their synthesis often begins with the halogenation of a readily available pyrimidine. For example, 5-bromo-6-chloro-1,3-dimethyluracil can be prepared from 6-chloro-1,3-dimethyluracil. nih.gov
This halogenated uracil is then subjected to a Sonogashira coupling with a terminal alkyne, replacing the 5-bromo substituent with an alkynyl group. nih.gov This key intermediate, a 5-alkynyluracil, is then cyclized to form the pyrrolo[3,2-d]pyrimidine core. The cyclization is achieved through a palladium-catalyzed domino reaction involving C-N bond formation and hydroamination, as detailed previously (Section 2.1.1.1). nih.gov This strategy allows for the introduction of various substituents onto the pyrrole ring, depending on the alkyne used in the initial Sonogashira coupling step.
Bromination Strategies for Introducing Halogen at the 7-Position
Direct halogenation of the pyrrolo[3,2-d]pyrimidine core is a straightforward approach to introduce a bromine atom at the 7-position. The pyrrole ring is generally susceptible to electrophilic substitution, and the 7-position (equivalent to the C2 or α-position of the pyrrole ring) is often reactive.
Common brominating agents for such heterocyclic systems include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). fiu.edunih.gov These reagents are preferred over elemental bromine (Br₂) as they are easier to handle and often provide higher selectivity with fewer side products. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or dichloromethane (B109758) (CH₂Cl₂). fiu.edu
For example, the bromination of various pyrimidine and purine (B94841) nucleosides at the C-5 and C-8 positions, respectively, has been efficiently achieved using these reagents. fiu.edunih.govnih.gov While these substrates are more complex than the parent 5H-pyrrolo[3,2-d]pyrimidine, the underlying chemistry of electrophilic aromatic substitution on the heterocyclic core is analogous. The efficiency of these brominations can sometimes be enhanced by the addition of a Lewis acid. fiu.edu Therefore, treating 5H-pyrrolo[3,2-d]pyrimidine with a reagent like NBS in a suitable solvent is a standard and expected method for the synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine.
Table 2: Common Reagents for Bromination of Heterocycles
| Reagent | Abbreviation | Typical Conditions |
| N-Bromosuccinimide | NBS | DMF, rt |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBH | Aprotic solvents (DMF, CH₂Cl₂), rt |
| Bromine | Br₂ | Acetic Acid or CCl₄ |
| Sodium Monobromoisocyanurate | SMBI | H₂O/CH₃CN, rt |
Synthetic Approaches to this compound and Its Congeners
The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the more widely studied pyrrolo[2,3-d]pyrimidine (7-deazapurine), is a heterocyclic structure of significant interest in medicinal chemistry. The introduction of a bromine atom at the 7-position creates the key intermediate, this compound, which serves as a versatile precursor for the synthesis of a diverse array of substituted analogues. This article details established and putative synthetic methodologies for this compound and several of its important derivatives, focusing on the chemical transformations that enable their preparation.
Q & A
Q. What are the common synthetic routes for preparing 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine?
Answer: The synthesis of this compound typically involves bromination or functionalization of precursor pyrrolopyrimidine scaffolds. Two validated methods include:
- Method A (Alkylation followed by Bromination):
- Start with 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (12).
- React with N-bromosuccinimide (NBS) in dry dichloromethane at room temperature for 2 hours.
- Purify via silica gel chromatography (MeOH:CH₂Cl₂ = 1:99). Yield: 76% .
- Method B (Direct Bromination):
- Use NaH as a base in DMF with iodomethane for methyl group introduction.
- Subsequent bromination steps adjust substituent positions. Yield: 88% with m.p. 200–201°C .
Key Analytical Data:
- ¹H NMR: Peaks at δ 8.65 (s, 1H, C2-H) and δ 4.50 (s, 3H, CH₃) confirm substitution patterns .
- HRMS: Matches theoretical mass (e.g., 244.9359 vs. 244.9355 calculated) .
Q. How is NMR spectroscopy employed to confirm the structure of this compound derivatives?
Answer: ¹H and ¹³C NMR are critical for verifying substituent positions and electronic environments:
- Aromatic Region (¹H NMR): Singlets near δ 8.6–8.7 ppm indicate protons at the 2-position of the pyrrolopyrimidine core, while bromine’s deshielding effect shifts adjacent protons upfield .
- ¹³C NMR: Carbons adjacent to bromine (C7) show distinct shifts (e.g., ~95–100 ppm for C-Br) .
- Cross-Validation: Compare with analogs like 4-chloro-5-ethyl derivatives, where ethyl groups exhibit characteristic triplet/multiplet patterns in aliphatic regions .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of this compound?
Answer: Optimization is critical for scalability and reproducibility:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance bromination efficiency by stabilizing intermediates. Non-polar solvents (e.g., CH₂Cl₂) reduce side reactions .
- Temperature Control: Room-temperature bromination (Method B) minimizes decomposition vs. reflux conditions, which may degrade heat-sensitive intermediates .
- Catalyst Selection: NaH in Method A ensures deprotonation for methyl group introduction, while NBS in Method B provides regioselective bromination .
Data Table:
| Method | Solvent | Temp. | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| A | DMF | 0°C→RT | NaH | 88% | >95% |
| B | CH₂Cl₂ | RT | NBS | 76% | 90% |
Q. How does bromine substitution at the 7-position affect biological activity compared to other halogenated analogs?
Answer: Bromine’s steric and electronic properties significantly modulate kinase inhibition:
- Kinase Inhibition (e.g., EGFR, VEGFR2): Bromine at C7 enhances binding affinity due to its larger atomic radius and hydrophobic interactions with kinase active sites. For example, 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine shows IC₅₀ values <100 nM for EGFR, while brominated analogs may improve selectivity .
- Comparative Data:
- 7-Bromo derivative: Higher metabolic stability vs. chloro analogs due to reduced oxidative dehalogenation .
- 5-Iodo analog: Lower solubility but stronger π-stacking in DNA-binding studies .
Q. How can researchers resolve contradictions in spectroscopic data for pyrrolo[3,2-d]pyrimidine derivatives across studies?
Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Standardized Protocols: Use deuterated DMSO for NMR to stabilize tautomeric forms .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., 7-Bromo derivatives show M⁺ peaks at m/z 245/247/249 with ¹:¹:¹ Br isotope ratios) .
- X-ray Crystallography: Resolve ambiguous NOE correlations by determining crystal structures, as seen in 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine studies .
Q. What strategies are effective for introducing diverse substituents into the pyrrolo[3,2-d]pyrimidine core?
Answer: Functionalization relies on regioselective reactions:
- C4 Position: React with amines (e.g., aniline) under reflux to form 4-arylaminoderivatives (e.g., 74% yield using Method A in ) .
- C5 Position: Ethyl or methyl groups are introduced via alkylation (e.g., iodomethane/NaH in DMF) .
- C7 Position: Bromination with NBS or CuBr₂, optimized for minimal byproducts .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Suzuki-Miyaura Coupling: Bromine’s electronegativity activates the C7 position for palladium-catalyzed coupling with aryl boronic acids. Yields >80% are achievable with Pd(PPh₃)₄ and K₂CO₃ in THF .
- Buchwald-Hartwig Amination: Electron-withdrawing groups (e.g., Cl at C4) enhance reactivity for C-N bond formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
